

Efficacy of PF-4136309 in Combination with Chemotherapy: A Comparative Guide

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Compound of Interest		
Compound Name:	PF-4136309	
Cat. No.:	B3158423	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of **PF-4136309**, a C-C chemokine receptor 2 (CCR2) antagonist, when used in combination with standard chemotherapy regimens. Drawing on data from clinical trials, this document compares its performance with alternative therapeutic strategies and provides detailed experimental protocols for key assays.

Mechanism of Action: Targeting the Tumor Microenvironment

PF-4136309 is an orally bioavailable small molecule that selectively inhibits CCR2.[1][2] The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of tumor-associated macrophages (TAMs) and other immunosuppressive myeloid cells to the tumor microenvironment.[3][4] By blocking this pathway, **PF-4136309** aims to alter the tumor microenvironment, reduce immunosuppression, and potentially enhance the efficacy of chemotherapy.[3][4] Downstream of CCR2 activation, key signaling events include intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK).[1]

Below is a diagram illustrating the CCL2/CCR2 signaling pathway and the point of intervention for **PF-4136309**.

Caption: CCL2/CCR2 Signaling Pathway and **PF-4136309** Inhibition.



Clinical Efficacy of PF-4136309 in Combination with Chemotherapy

Clinical trials have investigated the combination of **PF-4136309** with two standard chemotherapy regimens for pancreatic ductal adenocarcinoma (PDAC): FOLFIRINOX and nabpaclitaxel/gemcitabine.

PF-4136309 in Combination with FOLFIRINOX

A Phase Ib study evaluated the safety and efficacy of **PF-4136309** with FOLFIRINOX in patients with locally advanced and borderline resectable PDAC.[3]

Table 1: Efficacy and Safety of PF-4136309 with FOLFIRINOX

Endpoint	PF-4136309 + FOLFIRINOX (n=39)	FOLFIRINOX Alone (n=6)
Objective Response Rate	49% (16 of 33 evaluable patients)	Not reported in this study, but historical rate is ~31%[4]
Local Tumor Control	97% (32 of 33 evaluable patients)	Not reported
Grade ≥3 Adverse Events (≥10% of patients)	Neutropenia (69%), Febrile Neutropenia (18%), Diarrhea (15%), Hypokalemia (18%), Lymphopenia (10%)	Neutropenia (100%), Febrile Neutropenia (17%), Anemia (33%), Diarrhea (33%), Hypokalemia (50%), Lymphopenia (17%), Hypoalbuminemia (17%)
Recommended Phase 2 Dose of PF-4136309	500 mg twice daily	N/A

Data sourced from the Phase 1b study by Nywening et al., 2017.[3]

PF-4136309 in Combination with Nab-paclitaxel and Gemcitabine



A separate Phase Ib study assessed PF-04136309 with nab-paclitaxel and gemcitabine in patients with previously untreated metastatic PDAC.[6][7]

Table 2: Efficacy and Safety of PF-4136309 with Nab-paclitaxel/Gemcitabine

Endpoint	PF-4136309 + Nab-paclitaxel/Gemcitabine (n=21)	
Objective Response Rate	23.8% (95% CI: 8.2-47.2%)	
Dose-Limiting Toxicities (at 500 mg BID, n=17)	17.6% (3 patients) experiencing grade 3 dysesthesia, diarrhea, hypokalemia, and grade 4 hypoxia	
Pulmonary Toxicity Incidence	24%	
Recommended Phase 2 Dose of PF-04136309	500 mg twice daily	

Data sourced from the Phase 1b study by Hidalgo et al., 2019.[6][7]

This study concluded that the combination had a safety profile that raised concerns about synergistic pulmonary toxicity and did not demonstrate an efficacy signal above that of nab-paclitaxel and gemcitabine alone.[6][7]

Alternative Therapeutic Strategies

The landscape of pancreatic cancer treatment includes other agents targeting the tumor microenvironment and alternative chemotherapy combinations.

Table 3: Comparison with Alternative CCR2 Inhibitors and Other Therapies



Therapeutic Agent	Mechanism of Action	Combination Agent(s)	Key Efficacy/Safety Findings
CCX872-B	CCR2 inhibitor	FOLFIRINOX	In a clinical trial, demonstrated an 18- month overall survival rate of 29% with no major safety concerns.[8] Preclinical data showed a decrease in tumor size and M- MDSCs.[9]
BMS-813160	Dual CCR2/CCR5 antagonist	Radiation and anti- PD-1 antibody	Preclinical studies showed this combination enhanced intratumoral effector and memory T cell infiltration while suppressing regulatory T cells and M2-like macrophages. [10]
Gemcitabine + 5-FU	Chemotherapy	N/A	More effective than either monotherapy in locally advanced or metastatic PDAC.[11]
Immune Checkpoint Inhibitors (e.g., anti- PD-1)	Immunotherapy	Chemotherapy (e.g., FOLFIRINOX)	Generally have shown limited efficacy as monotherapy in PDAC.[11] Combination with chemotherapy and other agents is an active area of investigation.



Detailed Experimental Protocols

Reproducibility is paramount in research. The following are detailed protocols for key in vitro assays used to characterize the activity of CCR2 antagonists like **PF-4136309**.

In Vitro Chemotaxis Assay

This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.

Objective: To quantify the inhibitory effect of **PF-4136309** on CCL2-induced cell migration.

Materials:

- Human monocytic cell line (e.g., THP-1)
- Chemotaxis chamber (e.g., Boyden chamber with 8 μm pore size polycarbonate membrane)
- Recombinant human CCL2 (MCP-1)
- PF-4136309
- Assay medium (e.g., RPMI 1640 with 0.5% BSA)
- Cell viability stain (e.g., Trypan Blue)
- Detection reagent (e.g., Calcein-AM)
- Plate reader

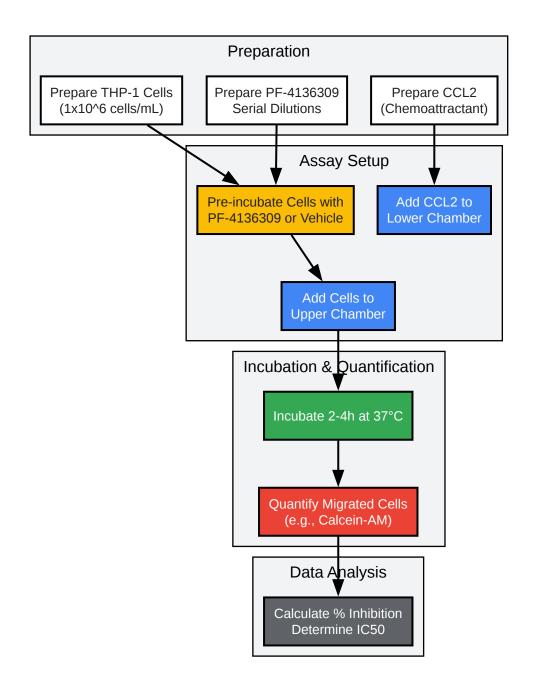
Protocol:

- Cell Preparation: Culture THP-1 cells and ensure high viability (>95%). Resuspend cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
- Compound Preparation: Prepare a stock solution of PF-4136309 in DMSO and make serial dilutions in assay medium.
- Assay Setup:

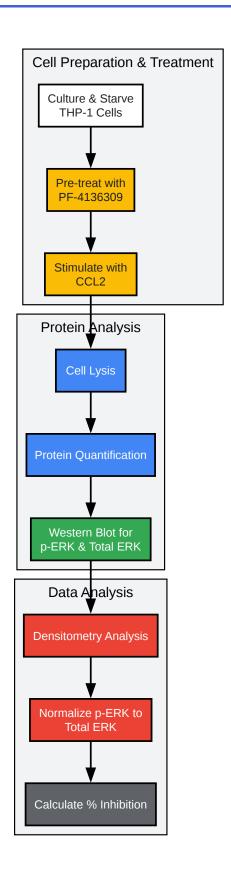


- Add assay medium containing CCL2 (chemoattractant) to the lower wells of the chemotaxis chamber. Include a negative control with assay medium alone.
- In separate tubes, pre-incubate the THP-1 cell suspension with various concentrations of PF-4136309 or vehicle control (DMSO) for 30 minutes at 37°C.
- Add the pre-incubated cell suspension to the upper chamber (the insert).
- Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
- · Quantification of Migration:
 - After incubation, carefully remove the non-migrated cells from the top of the membrane.
 - Migrated cells in the lower chamber can be quantified by lysing the cells and using a fluorescent dye like Calcein-AM, followed by reading the fluorescence on a plate reader.
- Data Analysis: Calculate the percentage of inhibition of migration for each concentration of **PF-4136309** compared to the vehicle control. Determine the IC₅₀ value.









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